N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-8-5-20-17(18(24)22-25)23-6-3-4-7-23/h5,8-11H,3-4,6-7,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPICSITZGLTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 2
Bromination of Compound 13 is performed using N-bromosuccinimide (NBS) under radical-initiated conditions:
- Suspend Compound 13 (1.0 equiv) in carbon tetrachloride.
- Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide.
- Reflux for 8 hours, then purify to isolate 2-bromo-3-oxo-8-pyrrolidin-1-yl-triazolo[4,3-a]pyrazine (Compound 14 ).
Yield : 75–80%.
Alkylation with N-(3,5-Dimethylphenyl)Acetamide
The bromine atom in Compound 14 is displaced by the nitrogen of N-(3,5-dimethylphenyl)acetamide , synthesized separately via acetylation of 3,5-dimethylaniline:
Prepare N-(3,5-dimethylphenyl)acetamide (Compound 15 ):
- React 3,5-dimethylaniline (1.0 equiv) with acetyl chloride (1.2 equiv) in pyridine at 0°C.
- Isolate via recrystallization (ethanol/water).
Alkylation Reaction:
- Combine Compound 14 (1.0 equiv) and Compound 15 (1.5 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
- Purify via silica gel chromatography (dichloromethane/methanol, 95:5) to yield the target compound.
Analytical Characterization
The final product is validated using:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolo-H), 7.25 (s, 2H, aryl-H), 6.95 (s, 1H, aryl-H), 4.20 (s, 2H, CH₂), 3.50 (m, 4H, pyrrolidine-H), 2.25 (s, 6H, CH₃), 1.90 (m, 4H, pyrrolidine-H).
- LC-MS : m/z 423.2 [M+H]⁺.
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| Core Synthesis | Cyclization with triethoxymethane | 70 | Regioselectivity of hydrazine addition |
| Pyrrolidine Substitution | Nucleophilic aromatic substitution | 70 | Competing hydrolysis at high temperatures |
| Oxidation | KMnO₄-mediated | 85 | Over-oxidation to carboxylic acid |
| Bromination | NBS radical initiation | 75 | Positional selectivity for C2 |
| Alkylation | SN2 displacement | 60 | Steric hindrance from acetamide group |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound being explored for its potential use in medicinal chemistry. It is considered a pharmaceutical intermediate and is studied primarily for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity. Purification of intermediates and final products may require techniques like chromatography.
Structure and Properties
The compound has a molecular weight of approximately 421.6 g/mol and features several functional groups that contribute to its chemical reactivity and biological activity. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.
Chemical Reactions
This compound can participate in various chemical reactions, which are significant for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic transformations.
Biological Effects
The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes in the body. Data suggests that compounds with similar structures may inhibit certain enzymes or modulate receptor activity related to inflammation or pain pathways, but the precise mechanism would require further empirical studies to elucidate.
Applications
This compound is primarily used in research settings for:
- Developing new therapeutic agents with targeted actions against specific biological processes
- Studying its biological activity
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound shares a triazolo-pyrazine core with N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (triazolo-pyridine derivative), but differs in substituents (pyrrolidine vs. oxadiazole/benzooxazole) .
- Unlike the fungicide Oxadixyl , which features an oxazolidine ring, the target compound’s pyrrolidine group may confer distinct steric and electronic properties .
However, the 3,5-dimethylphenyl group may enhance lipophilicity compared to Oxadixyl’s 2,6-dimethylphenyl substituent . The absence of ester or nitrophenyl groups (cf. the imidazo-pyridine derivative in ) indicates a divergent synthetic pathway or biological target.
Data Gaps :
- Critical physicochemical data (e.g., solubility, melting point) and biological activity for the target compound remain unreported in the provided evidence.
Research Findings and Implications
- Synthetic Pathways : The one-pot two-step reaction described in for imidazo-pyridine derivatives could inspire analogous methods for synthesizing the target compound, though modifications would be required to accommodate the triazolo-pyrazine core.
- Biological Potential: The structural resemblance to Oxadixyl (a fungicide) and triazolo-pyridine derivatives (often kinase inhibitors) suggests possible applications in agrochemical or pharmaceutical research. Further studies are needed to validate these hypotheses.
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 366.4 g/mol. Its structure includes multiple functional groups that may interact with biological targets, particularly enzymes and receptors involved in inflammatory and pain pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₂ |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1251614-19-3 |
The biological effects of this compound likely involve interactions with specific receptors or enzymes in the body. Similar compounds have demonstrated the ability to modulate receptor activity related to inflammation and pain pathways, suggesting that this compound may exhibit analogous effects. However, detailed empirical studies are necessary to elucidate its precise mechanisms.
Antiviral Properties
Research indicates that compounds with similar structures to this compound may possess antiviral properties. For instance:
- Pyrazole derivatives have been evaluated for their antiviral activity against various viruses such as HIV and herpes simplex virus (HSV). These studies highlight the potential for this compound to exhibit similar antiviral activity due to its structural characteristics .
Antimicrobial Activity
Recent studies have shown that related compounds exhibit significant antimicrobial effects. For example:
- Molecular docking studies have indicated that certain derivatives can inhibit bacterial growth effectively. The structural features of this compound suggest it may also possess antimicrobial properties .
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor has been suggested through its structural similarities to known inhibitors:
- Enzyme assays for related compounds have revealed their capacity to inhibit specific enzymes involved in inflammatory processes. This suggests that this compound could similarly modulate enzyme activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antiviral Activity Study : A study focused on pyrazole derivatives found that certain compounds showed significant inhibition against HIV reverse transcriptase with low EC50 values (e.g., 0.2 nM), indicating strong antiviral potential .
- Antimicrobial Activity Research : Another investigation into novel sulfonylquinoxaline derivatives demonstrated promising antimicrobial activity against various pathogens through molecular docking techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
